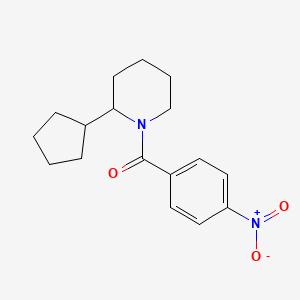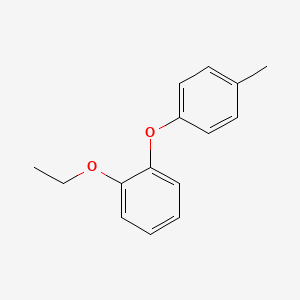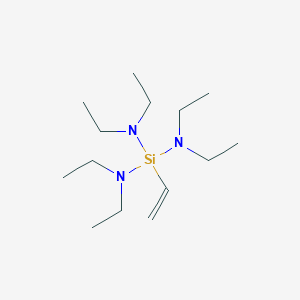
1-Ethenyl-N,N,N',N',N'',N''-hexaethylsilanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine is an organosilicon compound characterized by the presence of an ethenyl group and three nitrogen atoms, each bonded to two ethyl groups
Méthodes De Préparation
The synthesis of 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine typically involves the reaction of ethenylsilane with hexaethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted silane derivatives.
Applications De Recherche Scientifique
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine include:
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine: This compound has methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
1-Ethenyl-N,N,N’,N’,N’‘,N’'-triethylsilanetriamine: This compound has fewer ethyl groups, resulting in different physical and chemical properties.
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilane: This compound lacks the nitrogen atoms, leading to different reactivity and applications.
Propriétés
Numéro CAS |
61423-53-8 |
|---|---|
Formule moléculaire |
C14H33N3Si |
Poids moléculaire |
271.52 g/mol |
Nom IUPAC |
N-[bis(diethylamino)-ethenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H33N3Si/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h14H,7-13H2,1-6H3 |
Clé InChI |
CDQWREDVZBTNEU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C=C)(N(CC)CC)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


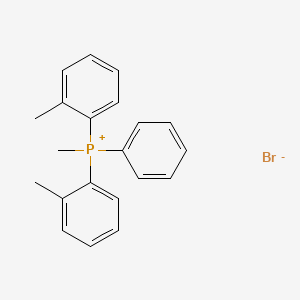

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
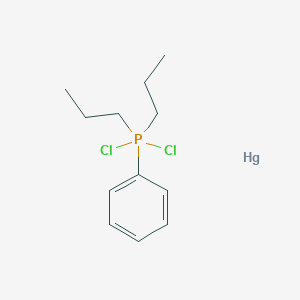
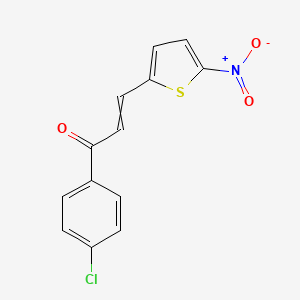
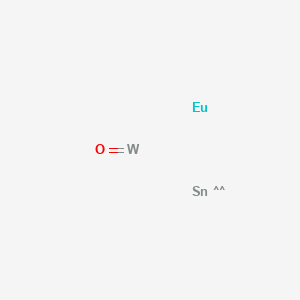

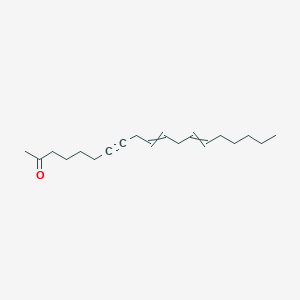
![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
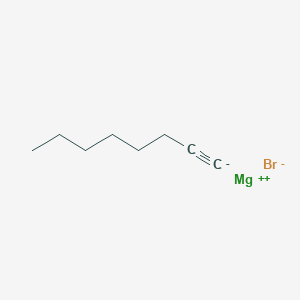
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
